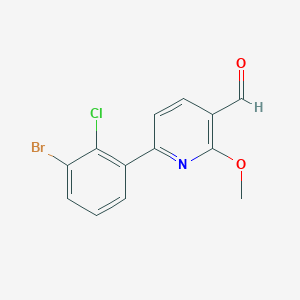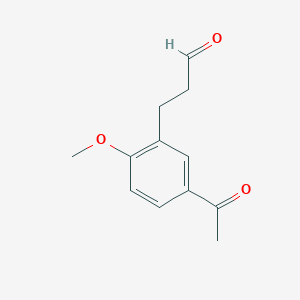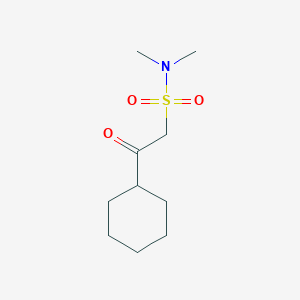
3,3-Dimethyl-2,2-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,2-bipyridine is a derivative of bipyridine, characterized by the presence of two methyl groups at the 3 and 3’ positions of the bipyridine structure. This compound is widely used in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,2-bipyridine typically involves the oxidative homocoupling of 3-methylpyridine. One common method includes the use of a chiral pyridine N-oxide as a starting material, which undergoes an O2-mediated oxidative homocoupling reaction to yield the desired product with high stereoselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidative coupling reactions. These methods are optimized to ensure high yields and purity of the final product. The use of nickel or palladium catalysts is common in these processes to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2,2-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert it to the corresponding bipyridine derivatives.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted bipyridines, bipyridine N-oxides, and reduced bipyridine derivatives .
Scientific Research Applications
3,3-Dimethyl-2,2-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential in biological systems, particularly in enzyme mimetics and as a probe for metal ion detection.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.
Industry: It is used in the development of catalysts for various industrial processes, including polymerization and hydrogenation reactions
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,2-bipyridine primarily involves its ability to chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and substitution. The molecular targets include metal centers in enzymes and other catalytic systems, where the bipyridine ligand enhances the reactivity and selectivity of the metal ion .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the methyl groups, making it less sterically hindered and more flexible in forming complexes.
4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups at the 4 and 4’ positions, affecting its coordination properties.
6,6’-Dimethyl-2,2’-bipyridine: Methyl groups at the 6 and 6’ positions, leading to different steric and electronic effects.
Uniqueness: 3,3-Dimethyl-2,2-bipyridine is unique due to the specific positioning of the methyl groups, which introduces steric hindrance and affects the electronic properties of the ligand. This makes it particularly useful in forming highly selective and stable metal complexes, distinguishing it from other bipyridine derivatives .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,3-dimethyl-2-pyridin-2-yl-4H-pyridine |
InChI |
InChI=1S/C12H14N2/c1-12(2)7-5-9-14-11(12)10-6-3-4-8-13-10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
YMJYQJAUSBXKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CN=C1C2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


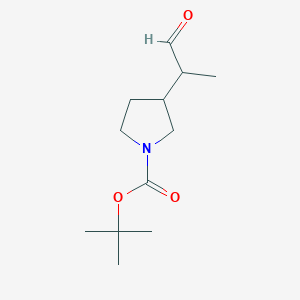
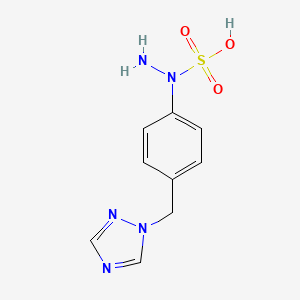


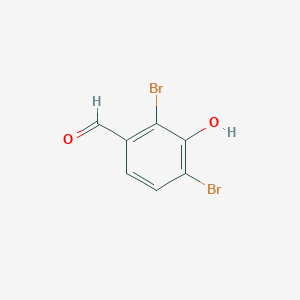


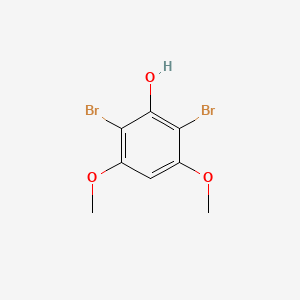
![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
